M-TriDAP
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Overview
Description
M-TriDAP, also known as MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a peptidoglycan degradation product predominantly found in Gram-negative bacteria. It is recognized by the intracellular sensors NOD1 (CARD4) and, to a lesser extent, NOD2 (CARD15). Recognition of this compound by these sensors induces a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6 .
Preparation Methods
M-TriDAP is chemically synthesized and provided as a lyophilized powder. The preparation involves dissolving 1 mg of this compound in 1.5 ml of endotoxin-free water, followed by vortexing until completely dissolved. The working concentrations for activation of NOD1 and NOD2 range from 100 ng/ml to 10 µg/ml . Industrial production methods typically involve the synthesis of MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid through a series of chemical reactions that ensure the purity and stability of the compound.
Chemical Reactions Analysis
M-TriDAP undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions: Typical reagents include acids and bases for pH adjustments, and the reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are derivatives of this compound that retain its core structure but have modified functional groups.
Scientific Research Applications
M-TriDAP has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptidoglycan degradation and synthesis.
Biology: this compound is utilized to investigate the role of NOD1 and NOD2 in immune responses, particularly in the context of bacterial infections.
Medicine: Research has shown that this compound can modulate immune responses, making it a potential candidate for developing new immunotherapies.
Industry: This compound is used in the development of diagnostic tools and assays to detect bacterial infections
Mechanism of Action
The mechanism of action of M-TriDAP involves its recognition by the intracellular sensors NOD1 and NOD2. Upon recognition, a signaling cascade is initiated, involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK. This interaction leads to the activation of NF-κB, resulting in the production of inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
M-TriDAP is unique due to its dual recognition by both NOD1 and NOD2 sensors. Similar compounds include:
Muramyl Dipeptide (MDP): Recognized primarily by NOD2.
Tri-DAP: Recognized primarily by NOD1.
Properties
Molecular Formula |
C26H43N5O15 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid |
InChI |
InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1 |
InChI Key |
VMWCJJZYTQZDJQ-IWAOCOHZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Origin of Product |
United States |
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